physicochemical properties of 8-Chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate
physicochemical properties of 8-Chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 8-Chloro-1,5-naphthyridin-2-yl Trifluoromethanesulfonate
Introduction: A Strategic Intermediate in Modern Chemistry
8-Chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure is composed of three key components: a rigid 1,5-naphthyridine core, a chlorine atom at the C8 position, and a trifluoromethanesulfonate (triflate) group at the C2 position. The 1,5-naphthyridine scaffold is a recognized "privileged structure" in drug discovery, forming the backbone of numerous biologically active agents.[1][2] The strategic placement of a chloro substituent provides a secondary site for chemical modification, a common strategy to modulate the electronic and pharmacokinetic properties of drug candidates.[3]
The defining feature of this molecule, however, is the triflate group. As one of the most effective leaving groups known in organic chemistry, it transforms the otherwise unreactive C2 position of the naphthyridine ring into a potent electrophilic site.[4] This activation is crucial for its primary application as a versatile building block, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and chemical reactivity of this powerful synthetic intermediate.
Synthesis and Characterization
The synthesis of 8-Chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate is most logically achieved via the triflation of its corresponding hydroxynaphthyridine precursor, 8-chloro-1,5-naphthyridin-2(1H)-one. This precursor can be synthesized through established cyclization methods involving substituted aminopyridines.[5][6] The conversion of the pyridone to the highly reactive triflate is a critical activation step.
Experimental Protocol: Synthesis via Triflation
This protocol describes the conversion of 8-chloro-1,5-naphthyridin-2(1H)-one to the title compound.
Materials:
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8-chloro-1,5-naphthyridin-2(1H)-one
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous pyridine (or a non-nucleophilic base like 2,6-lutidine)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Methodology:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 8-chloro-1,5-naphthyridin-2(1H)-one (1.0 eq) and anhydrous DCM. Cool the resulting suspension to 0 °C in an ice bath.
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Base Addition: Add anhydrous pyridine (1.5 eq) to the suspension. The choice of a non-nucleophilic base is critical to prevent it from competing with the pyridone oxygen in attacking the highly electrophilic triflic anhydride.
-
Triflic Anhydride Addition: Add trifluoromethanesulfonic anhydride (1.2 eq) dropwise to the cooled, stirring mixture over 15-20 minutes. This slow addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
-
Workup and Extraction:
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Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 20% ethyl acetate in hexanes) to afford the pure 8-Chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate.
Causality and Self-Validation: The protocol is designed for robustness. The use of anhydrous conditions is essential as triflic anhydride and the product triflate are moisture-sensitive.[4] The progress is validated at each stage, from TLC monitoring to confirm reaction completion to chromatographic purification, which separates the desired product from unreacted starting material and byproducts. Final characterization by NMR and MS (as detailed below) serves as the ultimate validation of product identity and purity.
Core Physicochemical Properties
Direct experimental data for this specific compound is scarce in the public domain. The following properties are a synthesis of data from closely related analogs and expert-based predictions.
| Property | Value / Description |
| Chemical Structure | ![]() |
| Molecular Formula | C₉H₄ClF₃N₂O₃S |
| Molecular Weight | 312.66 g/mol |
| Physical State | Expected to be a white to off-white crystalline solid at room temperature.[7][8] |
| Melting Point | Not experimentally reported. A sharp melting point is expected for a pure, crystalline compound. Thermal analysis via Differential Scanning Calorimetry (DSC) would be the standard method for determination.[8] |
| Solubility Profile | Likely poor solubility in water and non-polar organic solvents (e.g., hexanes). Expected to be soluble in polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane (DCM) and chloroform.[9] |
| Stability | The triflate group is susceptible to hydrolysis; therefore, the compound should be protected from moisture. It is expected to be stable when stored under an inert, dry atmosphere at low temperatures.[7] High temperatures may lead to decomposition. |
| Chromatographic Data | As a moderately polar compound, it is well-suited for purification via normal-phase silica gel chromatography. |
Predicted Spectroscopic Data
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¹H NMR: The spectrum would show characteristic signals for the four aromatic protons on the naphthyridine ring system, likely in the range of δ 7.5-9.0 ppm, with coupling patterns (doublets, doublets of doublets) dictated by their positions.
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¹³C NMR: Aromatic carbons would appear in the δ 110-160 ppm region. The carbon atom attached to the triflate group (C2) would be significantly downfield. The trifluoromethyl carbon (-CF₃) would appear as a quartet due to coupling with the three fluorine atoms.
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¹⁹F NMR: A sharp singlet is expected for the -CF₃ group of the triflate moiety, typically appearing around δ -73 ppm (relative to CFCl₃).
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Infrared (IR) Spectroscopy: Strong, characteristic absorption bands are predicted for the S=O stretches (approx. 1420 and 1210 cm⁻¹), C-F stretches (approx. 1250 and 1140 cm⁻¹), and C=N/C=C aromatic stretches (approx. 1600-1500 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) with a characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 in a ~3:1 ratio).
Reactivity, Applications, and Handling
The synthetic utility of 8-Chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate stems from its high reactivity as an electrophile in cross-coupling reactions. The C2-OTf bond is the primary site of reaction.
Key Synthetic Transformations
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Suzuki Coupling (C-C Bond Formation): Reaction with aryl or alkyl boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of diverse carbon-based substituents.
-
Buchwald-Hartwig Amination (C-N Bond Formation): Palladium-catalyzed coupling with primary or secondary amines is a powerful method for synthesizing substituted 2-amino-1,5-naphthyridines, which are common motifs in bioactive molecules.[1]
-
Sonogashira Coupling (C-C Bond Formation): Palladium- and copper-catalyzed reaction with terminal alkynes provides access to 2-alkynyl-1,5-naphthyridine derivatives.
-
Cyanation (C-CN Bond Formation): The triflate can be displaced by a cyanide source (e.g., Zn(CN)₂) using a palladium catalyst to install a nitrile group, a versatile functional group that can be further transformed.[1]
-
Heck Coupling (C-C Bond Formation): Reaction with alkenes under palladium catalysis can also be envisioned to form C-C bonds.
The chlorine atom at the C8 position is less reactive towards nucleophilic aromatic substitution than the C2-OTf site but can be targeted for cross-coupling under more forcing conditions or with specific catalyst systems, allowing for sequential, site-selective functionalization.
Safe Handling and Storage
-
Handling: This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of dust and contact with skin and eyes.[10]
-
Storage: As a moisture-sensitive and reactive electrophile, it must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For long-term stability, storage in a cool, dry place, such as a desiccator or a freezer, is recommended.[7]
Conclusion
8-Chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate is a quintessential example of a modern synthetic building block. While its intrinsic physicochemical properties such as solubility and stability require careful consideration during experimental design, its true value lies in its exceptional reactivity. The triflate group serves as a powerful handle for introducing a vast array of chemical functionalities into the 1,5-naphthyridine core through robust and predictable cross-coupling reactions. This capability makes it an invaluable intermediate for scientists aiming to construct complex molecular architectures for drug discovery, agrochemicals, and functional materials.
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